molecular formula C17H11Cl2N5O B12889534 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide CAS No. 825616-48-6

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide

Cat. No.: B12889534
CAS No.: 825616-48-6
M. Wt: 372.2 g/mol
InChI Key: OWCCSKKVWODEPJ-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide is a complex organic compound that features a benzimidazole and pyrazole moiety linked to a dichlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative. The pyrazole ring is then synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. Finally, the benzimidazole and pyrazole intermediates are coupled with 2,6-dichlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole or pyrazole rings.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Derivatives with substituted amines or thiols on the benzamide moiety.

Scientific Research Applications

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines: These compounds share the benzimidazole core but differ in the substituents on the phenyl ring.

    2-(1H-Benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)propanenitriles: These compounds have a similar benzimidazole structure but differ in the attached functional groups.

Uniqueness

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide is unique due to the presence of both benzimidazole and pyrazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

825616-48-6

Molecular Formula

C17H11Cl2N5O

Molecular Weight

372.2 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-dichlorobenzamide

InChI

InChI=1S/C17H11Cl2N5O/c18-9-4-3-5-10(19)14(9)17(25)23-13-8-20-24-15(13)16-21-11-6-1-2-7-12(11)22-16/h1-8H,(H,20,24)(H,21,22)(H,23,25)

InChI Key

OWCCSKKVWODEPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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